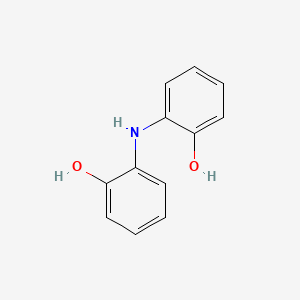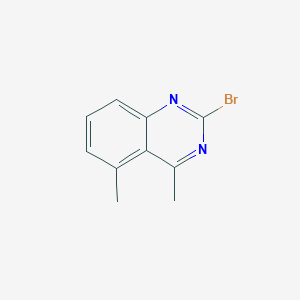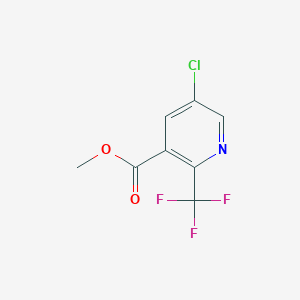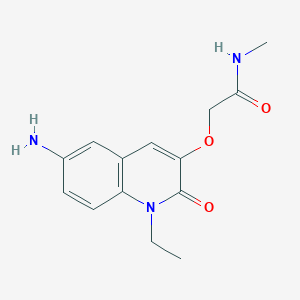![molecular formula C16H27F2NO7S B13014721 [(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;methyl (2S,3S)-2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate](/img/structure/B13014721.png)
[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;methyl (2S,3S)-2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[221]heptanyl]methanesulfonic acid;methyl (2S,3S)-2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate is a complex organic compound with potential applications in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;methyl (2S,3S)-2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate involves multiple steps, including the formation of the bicyclic core and the introduction of functional groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimizing these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The presence of hydroxyl and amino groups allows for oxidation reactions, potentially forming ketones or aldehydes.
Reduction: The carbonyl group in the bicyclic structure can be reduced to form alcohols.
Substitution: Functional groups such as the sulfonic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions, including temperature and solvent choice, play a significant role in determining the reaction pathway and product distribution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to the formation of various derivatives with modified functional groups .
Applications De Recherche Scientifique
[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[22
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it useful in studying enzyme mechanisms or protein-ligand interactions.
Industry: Its reactivity and functional groups make it suitable for use in various industrial processes, including the synthesis of specialty chemicals
Mécanisme D'action
The mechanism by which [(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;methyl (2S,3S)-2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic contacts, which can modulate the activity of its targets and influence biological pathways .
Propriétés
Formule moléculaire |
C16H27F2NO7S |
|---|---|
Poids moléculaire |
415.5 g/mol |
Nom IUPAC |
[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;methyl (2S,3S)-2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate |
InChI |
InChI=1S/C10H16O4S.C6H11F2NO3/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;1-6(11,5(7)8)3(9)4(10)12-2/h7H,3-6H2,1-2H3,(H,12,13,14);3,5,11H,9H2,1-2H3/t7-,10-;3-,6+/m11/s1 |
Clé InChI |
DWBCEJGPTLDMRP-KBVIXVPMSA-N |
SMILES isomérique |
CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C.C[C@]([C@@H](C(=O)OC)N)(C(F)F)O |
SMILES canonique |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.CC(C(C(=O)OC)N)(C(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Aminoethyl)-6-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13014638.png)


![1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine](/img/structure/B13014659.png)

![1-(1,1-Dioxidobenzo[d]isothiazol-3-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13014673.png)

![3,3,4-Trimethylbicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13014679.png)

![7-Amino-3-ethyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile](/img/structure/B13014690.png)
![(3S,7AS)-3-Phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one](/img/structure/B13014695.png)


![2-Fluoro-8-azabicyclo[3.2.1]octane](/img/structure/B13014715.png)
